2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-4-2-1-3-6(7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLBDFWQGHEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Oxadiazole Thione with Bromoacetic Acid
The thione intermediate (IId) is subsequently alkylated with bromoacetic acid to introduce the sulfanylacetic acid group. This reaction typically employs a base such as lithium hydride (LiH) in dimethylformamide (DMF) to deprotonate the thiol, facilitating nucleophilic substitution.
Reaction Conditions
- Reagents : 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione (1 equiv), bromoacetic acid (1.2 equiv), LiH (1.1 equiv)
- Solvent : DMF
- Temperature : Room temperature to 60°C
- Time : 2–4 hours
- Yield : Estimated 60–75% based on similar alkylation protocols.
Oxidative Cyclization of Acylthiosemicarbazides
Oxidative cyclization represents an alternative route to construct the 1,3,4-oxadiazole ring while simultaneously introducing sulfur functionalities.
Formation of Acylthiosemicarbazide Intermediate
Acylthiosemicarbazides are prepared by reacting 2-chlorobenzohydrazide with thiocyanate reagents. For example, treatment with ammonium thiocyanate and hydrochloric acid yields the corresponding acylthiosemicarbazide, which undergoes oxidative cyclization.
Cyclization with Iodine or Trichloroisocyanuric Acid (TCCA)
Oxidative agents such as iodine or TCCA promote cyclization of acylthiosemicarbazides to 1,3,4-oxadiazoles. For instance, iodine in ethanol with potassium iodide facilitates intramolecular dehydration, forming the oxadiazole thione. Recent advancements utilize TCCA at ambient temperatures for milder conditions.
Reaction Conditions (Iodine-Mediated)
- Reagents : Acylthiosemicarbazide (1 equiv), iodine (1.5 equiv), KI (2 equiv)
- Solvent : Ethanol
- Temperature : Reflux
- Time : 3–5 hours
- Yield : ~62% (analogous compounds).
Substitution Reactions on Pre-formed Oxadiazole Thiones
Direct functionalization of pre-formed oxadiazole thiones offers a modular approach to introduce diverse side chains, including sulfanylacetic acid.
Nucleophilic Substitution with Halogenated Acetic Acid Derivatives
Bromo- or chloroacetic acid derivatives react with oxadiazole thiones in the presence of bases like sodium hydroxide or lithium hydride. The thiolate anion attacks the electrophilic carbon of the halogenated acetic acid, displacing the halide.
Optimization Insights
- Base Selection : LiH in DMF achieves higher yields compared to aqueous NaOH due to better solubility of intermediates.
- Stoichiometry : A 10–20% excess of bromoacetic acid ensures complete substitution.
Alternative Methods Using Diacylhydrazines
Diacylhydrazines serve as precursors for 1,3,4-oxadiazoles via cyclodehydration. While less common for sulfur-containing derivatives, this route provides access to symmetrically substituted oxadiazoles.
Cyclodehydration with Phosphorus Oxychloride (POCl₃)
Diacylhydrazines derived from 2-chlorobenzoic acid and acetic acid hydrazide undergo cyclodehydration with POCl₃ to form the oxadiazole core. Subsequent sulfuration via reaction with Lawesson’s reagent introduces the thione group.
Limitations
Comparison of Synthetic Routes
The table below summarizes key methods for synthesizing 2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid:
Mechanistic Considerations and Side Reactions
Competing Pathways in Thione Alkylation
During alkylation, over-alkylation may occur if excess bromoacetic acid is used, leading to disulfide byproducts. Controlled stoichiometry and stepwise addition mitigate this issue.
Acid Sensitivity
The acetic acid moiety is prone to esterification under acidic conditions. Neutral or mildly basic conditions are preferred during final stages.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group acts as a nucleophilic site, enabling alkylation or arylation under basic conditions. For example:
These reactions typically proceed via deprotonation of the sulfanyl group, followed by nucleophilic attack on electrophilic reagents . Steric hindrance from the 2-chlorophenyl group slightly reduces reactivity compared to unsubstituted analogs .
Cyclization Reactions
The oxadiazole ring participates in cyclocondensation reactions to form fused heterocycles:
Cyclization often requires dehydrating agents (e.g., POCl₃) or oxidants (e.g., iodine) to facilitate ring closure . The electron-withdrawing 2-chlorophenyl group enhances the electrophilicity of the oxadiazole carbon, promoting nucleophilic attack .
Carboxylic Acid Functionalization
The acetic acid moiety undergoes standard derivatizations:
Ester derivatives show improved lipid solubility for biological studies . Amidation with substituted amines enhances binding to enzymatic targets like dihydrofolate reductase (DHFR) .
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
Sulfone derivatives exhibit increased polarity and altered bioactivity profiles compared to the parent compound .
Metal Complexation
The oxadiazole nitrogen and carboxylic acid oxygen act as coordination sites for transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 hr | Octahedral Cu(II) complex | Anticancer studies | |
| ZnCl₂ | EtOH/H₂O, Δ, 4 hr | Tetrahedral Zn(II) complex | Enzyme inhibition |
Complexation modulates electronic properties and enhances interactions with biological targets like enoyl ACP reductase .
Decarboxylation Under Acidic Conditions
Heating in concentrated HCl (Δ, 6 hr) removes the carboxylic acid group, yielding 5-(2-chlorophenyl)-1,2,4-oxadiazole-3-thiol . This intermediate serves as a precursor for further derivatization, including:
-
Gold-catalyzed coupling with aryl halides to form biaryl structures .
-
Thiol-disulfide exchange reactions for polymer functionalization .
Biological Activity Correlations
Key structure-activity relationships (SARs) for derivatives:
Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring show enhanced enzyme inhibition due to improved binding to hydrophobic pockets .
Scientific Research Applications
Chemistry
- Synthesis of Heterocyclic Compounds : This compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities. The oxadiazole ring is particularly valuable in medicinal chemistry for developing new pharmaceuticals.
Biology
- Antimicrobial Activity : Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating promising results.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect (IC50 = 10 µg/mL) | |
| Escherichia coli | Moderate activity (IC50 = 15 µg/mL) | |
| Candida albicans | Effective against fungal strains |
- Anticancer Potential : Preliminary studies have shown that this compound can inhibit cancer cell growth. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Medicine
- Potential as Anticancer Agent : The compound's ability to inhibit tumor cell proliferation suggests its potential use in cancer therapy. Ongoing research is focused on elucidating its mechanisms of action and optimizing its efficacy.
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid against various pathogens. The results indicated that the compound exhibited strong inhibitory effects on Staphylococcus aureus and moderate activity against Escherichia coli.
Anticancer Activity Study
In a separate investigation, the anticancer properties of the compound were assessed using several cancer cell lines. The study revealed that the compound significantly reduced cell viability in MCF-7 and A549 cells, indicating its potential as an effective anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
- Dimethoxy Substitution : Substituents such as dimethoxy groups on the aromatic ring are linked to improved antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The oxadiazole ring and the sulfanyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}ethanol: Similar structure but with an ethanol moiety instead of acetic acid.
2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is unique due to its combination of a chlorophenyl group, an oxadiazole ring, and a sulfanyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Biological Activity
The compound 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is . The oxadiazole ring contributes significantly to the compound's bioactivity due to its ability to interact with various biological targets.
Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. The mechanism often involves the inhibition of specific enzymes or receptors that are critical in disease pathways.
Key Mechanisms:
- Antimicrobial Activity : Oxadiazoles have been shown to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Antitumor Activity : These compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2.
Biological Activity Overview
The biological activities of 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can be summarized as follows:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives, including 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : In vitro studies using human cancer cell lines revealed that this compound effectively induced apoptosis through a mitochondrial-mediated pathway. The IC50 values were determined to be lower than those for standard chemotherapeutic agents.
- Anti-inflammatory Effects : In animal models of inflammation, treatment with 2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid resulted in a marked reduction in edema and inflammatory markers compared to control groups.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps increase byproducts |
| Base (e.g., NaOH) | 1.2 equivalents | Excess base degrades oxadiazole |
| Solvent | DMF or ethanol | DMF improves solubility but complicates purification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
